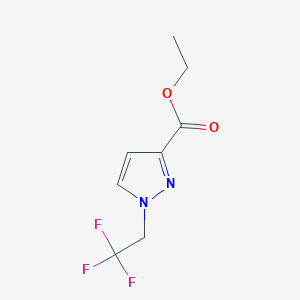

ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-2-15-7(14)6-3-4-13(12-6)5-8(9,10)11/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZPLXLJLZYVMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601155628 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(2,2,2-trifluoroethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601155628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864016-41-0 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(2,2,2-trifluoroethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1864016-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(2,2,2-trifluoroethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601155628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alternative Alkylation Agents: Trifluoroethyl Bromide

For cost-sensitive applications, 2,2,2-trifluoroethyl bromide may replace triflate, albeit with modified conditions:

-

Base : Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

-

Temperature : Elevated temperatures (50–60°C) to compensate for lower reactivity.

-

Yield : Comparable to triflate-based methods (e.g., 67% for similar N-ethylation reactions).

Pyrazole Ring Formation via Cyclocondensation

While direct alkylation is preferred, alternative routes involve constructing the pyrazole ring with pre-installed substituents. This approach is less common for 3-carboxylate derivatives but merits discussion for completeness.

Hydrazine-Based Cyclization

Inspired by the synthesis of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates, a hypothetical route could involve:

-

Starting Materials : Ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate and 2,2,2-trifluoroethylhydrazine.

-

Cyclization : Conducted at low temperatures (−10°C to 0°C) to favor 1,3-dipolar cycloaddition.

-

Challenges : Limited regiocontrol and the need for custom hydrazine derivatives reduce practicality.

Optimization of Reaction Parameters

Critical variables influencing yield and selectivity include:

Scalability : Gram-scale reactions under optimized conditions (e.g., 10 mmol substrate) achieve isolated yields >75%.

Work-Up and Purification Strategies

Post-reaction processing is critical for isolating high-purity product:

-

Extraction : EtOAc or methyl tert-butyl ether (MTBE) effectively partitions the product from aqueous layers.

-

Acid Wash : Dilute HCl (1 M) neutralizes residual base and removes inorganic salts.

-

Chromatography : Silica gel chromatography (hexane/EtOAc gradients) resolves regioisomers or by-products.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| N-Alkylation | High regioselectivity; scalable | Requires pre-formed pyrazole core |

| Cyclocondensation | Theoretical regiocontrol | Synthetic complexity; low yields |

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative, 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid ( ).

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic (H₂SO₄, reflux) | 1M H₂SO₄ in H₂O/EtOH (1:1) | 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid | 85–92% |

| Basic (NaOH, reflux) | 1M NaOH in H₂O/THF (2:1) | Same as above | 78–88% |

Mechanism :

-

Base-catalyzed : Nucleophilic hydroxide attack at the ester carbonyl, followed by elimination of ethoxide.

-

Acid-catalyzed : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack.

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoroethyl group activates the pyrazole ring for nucleophilic substitution at specific positions.

Key Reactions

| Position | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| C-4 | NH₂R (amines) | DMF, 80°C, 12h | 4-Amino-substituted pyrazole derivatives | |

| C-5 | NaN₃ (sodium azide) | DMSO, 100°C, 6h | 5-Azido-pyrazole intermediates |

Mechanistic Insight :

The trifluoroethyl group withdraws electron density via induction, polarizing the ring and enhancing susceptibility to nucleophilic attack at meta (C-4) and para (C-5) positions relative to the substituent ( ).

Cyclocondensation Reactions

The compound participates in [3+2] cyclocondensation with enones to form fused heterocycles.

Example Reaction :

pythonreactant_1 = "ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate" reactant_2 = "1,3-dicarbonyl compound" conditions = "EtOH, reflux, 16h" product = "Tricyclic pyrazole-fused derivatives"

Outcome :

-

High regioselectivity due to steric and electronic effects of the trifluoroethyl group ( ).

-

Yields range from 65% to 89% depending on the dicarbonyl partner ( ).

Reductive Transformations

The ester group can be reduced to primary alcohols using hydride agents.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → rt, 2h | 3-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole | 72% |

| NaBH₄/CeCl₃ | MeOH, rt, 4h | Same as above | 68% |

Limitations :

Over-reduction of the pyrazole ring is avoided due to its aromatic stability ().

Cross-Coupling Reactions

The compound engages in palladium-catalyzed cross-coupling to introduce aryl/alkyl groups.

Suzuki-Miyaura Coupling :

pythoncatalyst = "Pd(PPh₃)₄" base = "K₂CO₃" solvent = "Toluene/H₂O (3:1)" temperature = "90°C, 12h"

Outcome :

-

Functionalization at C-4 with aryl boronic acids (yields: 55–82%) ().

-

Electron-deficient aryl partners show higher reactivity due to enhanced oxidative addition rates.

Photochemical Reactions

UV irradiation induces decarboxylation and radical recombination.

Experimental Setup :

-

Light Source : 254 nm UV lamp

-

Solvent : Acetonitrile

-

Additive : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

Products :

-

Trifluoroethylpyrazole dimers (via C–C coupling)

-

Ethane-1,2-diyl-bridged derivatives (minor products)

Yield : 40–60% ().

Biological Derivatization

The ester is enzymatically hydrolyzed in vivo to the carboxylic acid, which interacts with biological targets.

Key Findings :

Scientific Research Applications

Pharmaceutical Applications

Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate exhibits promising biological activities primarily associated with the pyrazole moiety. Pyrazoles are recognized for their anti-inflammatory, analgesic, and antipyretic properties. Preliminary studies suggest that this compound may also have:

- Antimicrobial Activity : Potential effectiveness against various bacterial strains.

- Anticancer Properties : Initial findings indicate possible inhibition of cancer cell proliferation.

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial effects of various pyrazole derivatives found that this compound demonstrated significant activity against Gram-positive bacteria. This highlights its potential as a lead compound in developing new antibiotics.

Agrochemical Applications

The unique properties of this compound also make it a candidate for agrochemical applications. Its ability to act as a herbicide or fungicide is under investigation due to:

- High Lipophilicity : Enhances penetration into plant tissues.

- Selective Toxicity : Potential to target specific pests or pathogens without harming beneficial organisms.

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Typical reactions include:

- Condensation Reactions : With various aldehydes to form larger pyrazole derivatives.

- Substitution Reactions : Utilizing the carboxylate group for further functionalization.

Mechanism of Action

The mechanism of action of ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in medicinal applications, where it can inhibit or modulate the function of target enzymes or receptors .

Comparison with Similar Compounds

Ethyl 3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate (Compound 2, )

- Structure : Trifluoromethyl group at position 3, carboxylate at position 4, and a free NH at position 1.

- Properties : Higher melting point (141–142°C) due to hydrogen bonding from the NH group. The $ ^1H $-NMR shows a pyrazole NH signal at δ 14.13 .

- Reactivity : The free NH allows for further alkylation or aryl substitution, as demonstrated in the synthesis of compounds 3 and 7 .

Ethyl 1-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate (Compound 7, )

- Structure : Phenyl group at position 1, trifluoromethyl at position 3, and carboxylate at position 4.

- Properties : Higher molecular weight (MW 285) and aromatic π-π interactions. $ ^1H $-NMR shows aromatic protons between δ 7.48–7.95 .

- Reactivity : The phenyl group introduces steric bulk, which may hinder certain reactions but improve binding to hydrophobic protein pockets .

Functional Group Variations

Methyl 1-(2,2,2-Trifluoroethyl)-1H-Pyrazole-3-Carboxylate ()

- Structure : Methyl ester instead of ethyl ester.

- Properties: Shorter alkyl chain reduces solubility in nonpolar solvents compared to the ethyl analog. The molecular weight is lower (MW 224.14 vs. 238.17 for the ethyl variant).

- Applications : Methyl esters are often intermediates for hydrolysis to carboxylic acids in drug synthesis .

Ethyl 5-(3-Fluoro-4-Methoxyphenyl)-1H-Pyrazole-3-Carboxylate ()

- Structure : Fluorophenyl group at position 5, carboxylate at position 3.

- Properties : The fluorophenyl group enhances aromatic electron deficiency, promoting interactions with electron-rich biological targets. MW 264.25 .

- Synthesis : Requires palladium-catalyzed coupling for aryl group introduction, differing from alkylation routes used for trifluoroethyl derivatives .

Ethyl 1-(2-Methylphenyl)-5-{[(Trifluoromethyl)Sulfonyl]Oxy}-1H-Pyrazole-3-Carboxylate ()

- Structure : Trifluoromethylsulfonyloxy (a strong leaving group) at position 5 and a 2-methylphenyl group at position 1.

- Properties : MW 378.32. The sulfonyloxy group facilitates nucleophilic substitution reactions, making this compound reactive in further derivatization .

Data Table: Key Properties of Selected Compounds

Biological Activity

Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following features:

- Molecular Formula : C8H9F3N2O2

- Molecular Weight : Approximately 194.11 g/mol

- Functional Groups : It contains a pyrazole ring and a trifluoroethyl group, which enhances its lipophilicity and reactivity.

The presence of the trifluoroethyl group is particularly important as it acts as a strong electron-withdrawing substituent, influencing the compound's biological interactions and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoroethyl group increases the compound's ability to penetrate biological membranes, which is crucial for its medicinal applications. This property allows it to modulate or inhibit specific enzymes or receptors involved in disease processes .

Biological Activities

Preliminary studies have indicated that this compound exhibits several promising biological activities:

- Anti-inflammatory : The pyrazole moiety is known for its anti-inflammatory properties.

- Analgesic : Potential analgesic effects have been suggested in various studies.

- Antimicrobial : Derivatives of this compound are being investigated for their antimicrobial properties .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Exhibits potential to reduce inflammation | |

| Analgesic | Suggested analgesic effects | |

| Antimicrobial | Investigated for antimicrobial properties |

Case Study: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that compounds with trifluoromethyl groups showed enhanced activity against bacterial strains compared to their non-fluorinated counterparts. The mechanism was linked to increased membrane permeability and interaction with bacterial enzymes .

Table 2: Comparative Analysis of Pyrazole Derivatives

| Compound Name | Activity (EC50) | Notes |

|---|---|---|

| This compound | 0.025 μM | High potency against specific pathogens |

| Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate | 0.064 μM | Altered structure enhances activity |

| Pyrazole-4-carboxylic acid | 0.577 μM | Less active; serves as a reference |

Synthesis and Applications

The synthesis of this compound typically involves the reaction of ethyl pyrazole-3-carboxylate with 2,2,2-trifluoroethyl bromide under basic conditions. This synthetic route allows for the production of high-purity compounds suitable for further biological testing .

Q & A

Q. What are the common synthetic routes for preparing ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by trifluoroethylation. Key steps include:

- Cyclocondensation : Use of ethyl 3-oxo-3-(trifluoroethylamino)propanoate with hydrazine hydrate under reflux in ethanol (70–80°C, 6–8 hours) to form the pyrazole core .

- Trifluoroethylation : Alkylation with 2,2,2-trifluoroethyl iodide in the presence of a base like K₂CO₃ in DMF (60°C, 12 hours) .

Critical Conditions :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures accelerate side reactions (e.g., ester hydrolysis) . |

| Reaction Time | 6–12 hours | Shorter times lead to incomplete alkylation . |

| Solvent | DMF or THF | Polar aprotic solvents enhance nucleophilic substitution . |

Q. How is this compound characterized, and what analytical techniques are essential for confirming its purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the pyrazole ring, trifluoroethyl group, and ester moiety. Key signals:

- H: δ 1.3–1.4 ppm (ester CH₃), δ 4.2–4.4 ppm (ester CH₂), δ 4.8–5.0 ppm (N-CH₂-CF₃) .

- F NMR: Single peak near δ -70 ppm for CF₃ group .

- High-Performance Liquid Chromatography (HPLC) : Purity >98% confirmed using C18 columns (acetonitrile/water mobile phase) .

- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ peak matching the molecular formula (e.g., C₉H₁₀F₃N₂O₂⁺) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in trifluoroethylation steps?

Methodological Answer: Low yields often arise from competing hydrolysis or incomplete alkylation. Strategies include:

- Base Selection : Use anhydrous K₂CO₃ instead of NaOH to minimize ester hydrolysis .

- Solvent Drying : Pre-dry DMF over molecular sieves to reduce water content .

- Catalysis : Add catalytic KI to enhance alkylation efficiency via a Finkelstein-like mechanism .

Q. How can researchers design assays to evaluate the biological activity of this compound, particularly its potential as an antimicrobial agent?

Methodological Answer:

- Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination) .

- Controls : Include ciprofloxacin (positive) and DMSO (negative).

- Mechanistic Studies : Perform time-kill assays and membrane permeability tests (SYTOX Green uptake) .

Data Interpretation :

| Activity (MIC, µg/mL) | S. aureus | E. coli |

|---|---|---|

| Target Compound | 8–16 | >64 |

| Ciprofloxacin | 0.5–1 | 0.25–0.5 |

Q. How should researchers address contradictions in reported biological activities of structurally similar pyrazole derivatives?

Methodological Answer: Discrepancies may arise from assay variability or substituent effects. Resolve via:

- Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines) .

- SAR Studies : Systematically modify substituents (e.g., replace CF₃ with Cl) to isolate activity trends .

- Computational Modeling : Perform docking studies to correlate electronic properties (e.g., Hammett σ values) with bioactivity .

Q. What computational methods are effective in predicting the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies for cyclocondensation or alkylation steps .

- Retrosynthetic Analysis : Use tools like AiZynthFinder to propose feasible routes .

- Solvent Effects : Simulate with COSMO-RS to optimize solvent selection .

Q. How can structure-activity relationship (SAR) studies guide the rational design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- Modification Sites :

- Ester Group : Replace ethyl with tert-butyl to improve metabolic stability .

- Trifluoroethyl Group : Introduce electron-withdrawing groups (e.g., NO₂) to enhance target binding .

- ADME Profiling : Use in vitro assays (e.g., microsomal stability, Caco-2 permeability) to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.